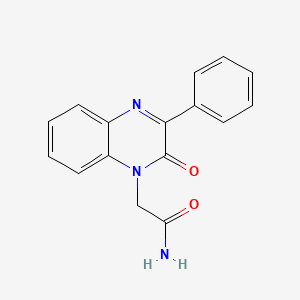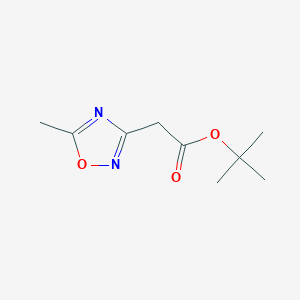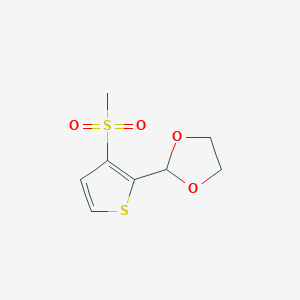
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(4-methylthiazol-2-yl)-3-(pyridin-4-yl)acrylamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as MPTAA and has been shown to have a variety of interesting properties that make it a promising candidate for use in a range of different research areas.
Mecanismo De Acción
The mechanism of action of MPTAA is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cellular processes. Specifically, MPTAA has been shown to inhibit the activity of a family of enzymes known as histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPTAA has been shown to have a variety of biochemical and physiological effects. In addition to its potential as an inhibitor of certain enzymes, MPTAA has been shown to have anti-inflammatory properties and can reduce the production of certain cytokines that are involved in inflammation. Additionally, MPTAA has been shown to have neuroprotective properties, which could make it useful in the development of treatments for neurological diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of MPTAA for use in lab experiments is its high purity and stability. Additionally, MPTAA is relatively easy to synthesize and can be produced in large quantities. However, one limitation of MPTAA is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are many potential future directions for research on MPTAA. One area of interest is in the development of new drugs and therapies based on the compound's ability to inhibit certain enzymes. Additionally, further research is needed to fully understand the mechanism of action of MPTAA and how it interacts with cellular processes. Finally, there is potential for the development of new synthetic methods for producing MPTAA that could increase yield and purity.
Métodos De Síntesis
The synthesis of MPTAA has been well documented in the scientific literature. One common method involves the reaction of 4-methylthiazole-2-carboxylic acid with pyridine-4-carboxaldehyde in the presence of triethylamine and then reacting the resulting intermediate with acryloyl chloride. This method has been shown to produce high yields of MPTAA with good purity.
Aplicaciones Científicas De Investigación
MPTAA has been used in a variety of different scientific research applications. One area of particular interest is in the development of new drugs and therapies. MPTAA has been shown to have potential as an inhibitor of certain enzymes that are involved in the development of certain diseases, such as cancer. Additionally, MPTAA has been shown to have antimicrobial properties, which could make it useful in the development of new antibiotics.
Propiedades
IUPAC Name |
(E)-N-(4-methyl-1,3-thiazol-2-yl)-3-pyridin-4-ylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c1-9-8-17-12(14-9)15-11(16)3-2-10-4-6-13-7-5-10/h2-8H,1H3,(H,14,15,16)/b3-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROGVICUYLNOQO-NSCUHMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)C=CC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)NC(=O)/C=C/C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]amino]methyl]-1-methylpyrazole-4-carboxylic acid](/img/structure/B2536688.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(dimethylamino)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2536690.png)
![4-[butyl(ethyl)sulfamoyl]-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide](/img/structure/B2536691.png)


![4-(4-(3,4-dichlorobenzyl)piperazin-1-yl)-1-(4-methylbenzyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2536697.png)
![N-[(4-Fluorophenyl)methyl]-4-[3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane-1-carboxamide](/img/structure/B2536699.png)
![[5-(2-Methylpyrazol-3-yl)-1H-pyrazol-4-yl]methanamine](/img/structure/B2536700.png)
![2-[Cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B2536701.png)
![3-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2536704.png)